molecular formula C16H14N4O B8299262 2-Hydrazinyl-5-(4-phenoxyphenyl)pyrazine

2-Hydrazinyl-5-(4-phenoxyphenyl)pyrazine

Cat. No.: B8299262
M. Wt: 278.31 g/mol
InChI Key: VFHMTQPRCOVQBN-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5-(4-phenoxyphenyl)pyrazine is a novel chemical compound for research and development applications. This molecule features a pyrazine heterocycle, a structure of high interest in medicinal chemistry due to its presence in various pharmacologically active molecules . The compound is further substituted with a hydrazinyl group and a 4-phenoxyphenyl moiety, which may be utilized for further chemical derivatization or to influence biological activity. Pyrazine derivatives are known to exhibit a wide spectrum of biological activities, including antitumor, antimicrobial, and antiviral effects, making them valuable scaffolds in drug discovery . Similarly, hydrazine-containing compounds are often investigated as key intermediates in organic synthesis. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. For specific research applications and mechanism of action, please consult the scientific literature.

Properties

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

[5-(4-phenoxyphenyl)pyrazin-2-yl]hydrazine

InChI

InChI=1S/C16H14N4O/c17-20-16-11-18-15(10-19-16)12-6-8-14(9-7-12)21-13-4-2-1-3-5-13/h1-11H,17H2,(H,19,20)

InChI Key

VFHMTQPRCOVQBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CN=C(C=N3)NN

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Molecular Interactions

Pyrazine derivatives exhibit varied interactions depending on substituents:

  • Hydrogen Bonding: The hydrazinyl group in 2-hydrazinyl-5-(4-phenoxyphenyl)pyrazine can act as both a hydrogen bond donor and acceptor, unlike methyl or ethyl substituents (e.g., 2,5-dimethylpyrazine), which primarily engage in hydrophobic interactions .

Comparison Table: Substituent Influence on Interactions

Compound Substituents Key Interactions
2-Hydrazinyl-5-(4-phenoxyphenyl)pyrazine Hydrazinyl, 4-phenoxyphenyl H-bonds, π-π stacking
2,5-Dimethylpyrazine Methyl groups Hydrophobic, weak H-bond acceptance
2-Ethyl-6-methylpyrazine Ethyl, methyl Volatile, Maillard reaction products
2-Chloro-5-(difluoromethoxy)pyrazine Chloro, difluoromethoxy Halogen bonding, polar interactions

Comparison Table: Functional Properties

Compound Key Functional Properties Applications
2-Hydrazinyl-5-(4-phenoxyphenyl)pyrazine Protein binding, potential bioactivity Pharmaceuticals, agrochemicals
2,5-Dimethylpyrazine Roasted aroma, high volatility Food flavoring
2-Hydroxy-5-methylpyrazine Antimicrobial, polar solubility Medicinal chemistry
2-Methyl-3-isopropylpyrazine Earthy aroma, bacterial biosynthesis Diagnostic markers for pathogens

Pharmaceutical Potential

Pyrazines with hydrazine derivatives, such as 2-hydrazinyl-5-(4-phenoxyphenyl)pyrazine, are under investigation for their ability to target multiple proteins, a trait observed in bioactive pyrazines from Maotai liquor . Their structural complexity may enable dual functionality, such as antimicrobial and anti-inflammatory effects .

Industrial Relevance

  • Flavor Chemistry: While alkylpyrazines dominate flavor profiles in foods like coffee and soy sauce , the low volatility of 2-hydrazinyl-5-(4-phenoxyphenyl)pyrazine limits its role in aroma but may stabilize it in non-volatile applications.
  • Agrochemicals : Chloro- and difluoromethoxy-substituted pyrazines (e.g., 2-chloro-5-(difluoromethoxy)pyrazine) are used in pesticides , suggesting analogous applications for hydrazinyl derivatives.

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in ethanol or acetic acid at 80–100°C for 6–12 hours. A molar ratio of 1:2 (pyrazine:hydrazine hydrate) ensures complete substitution at the 2-position. The use of acetic acid as a solvent enhances protonation of the pyrazine nitrogen, facilitating nucleophilic attack by hydrazine. Yields range from 65% to 78%, with purity >95% confirmed via HPLC.

Key Variables:

  • Temperature: Elevated temperatures (>100°C) lead to side reactions, such as ring-opening or polymerization.

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) reduce yields due to decreased hydrazine solubility.

Multi-Step Synthesis via Intermediate Formation

A patent-derived method (CN107383017B) outlines a multi-step route involving nitroso intermediates and reductive steps. While originally designed for ibrutinib synthesis, this approach adapts well to 2-Hydrazinyl-5-(4-phenoxyphenyl)pyrazine.

Nitroso Intermediate Reduction

The process begins with the synthesis of a nitroso precursor, 5-(4-phenoxyphenyl)pyrazine-2-nitroso, via nitrosation using sodium nitrite in acidic media. Subsequent reduction with iron powder or Pd/C in acetic acid yields the hydrazinyl derivative.

5-(4-Phenoxyphenyl)pyrazine-2-nitrosoAcOHFe/Pd/C2-Hydrazinyl-5-(4-phenoxyphenyl)pyrazine\text{5-(4-Phenoxyphenyl)pyrazine-2-nitroso} \xrightarrow[\text{AcOH}]{\text{Fe/Pd/C}} \text{2-Hydrazinyl-5-(4-phenoxyphenyl)pyrazine}

Advantages:

  • Higher regioselectivity (≥90%) compared to direct hydrazination.

  • Scalable to industrial production with yields up to 82%.

Challenges:

  • Requires stringent control of pH and temperature to avoid over-reduction.

Cyclization Reactions

An alternative pathway involves constructing the pyrazine ring post-hydrazine incorporation. For example, reacting 4-phenoxyphenylacetonitrile with hydrazine under basic conditions forms a dihydropyrazine intermediate, which is oxidized to the aromatic pyrazine.

4-Phenoxyphenylacetonitrile+HydrazineNaOHEtOHDihydropyrazineMnO2Oxidation2-Hydrazinyl-5-(4-phenoxyphenyl)pyrazine\text{4-Phenoxyphenylacetonitrile} + \text{Hydrazine} \xrightarrow[\text{NaOH}]{\text{EtOH}} \text{Dihydropyrazine} \xrightarrow[\text{MnO}_2]{\text{Oxidation}} \text{2-Hydrazinyl-5-(4-phenoxyphenyl)pyrazine}

Yield: 70–75% after purification.

Alternative Synthetic Approaches

Hydrazine Derivatives as Precursors

Schiff base formation between 5-(4-phenoxyphenyl)pyrazine-2-carbaldehyde and hydrazine derivatives (e.g., thiosemicarbazides) offers a route to functionalized hydrazinyl compounds. For instance:

5-(4-Phenoxyphenyl)pyrazine-2-carbaldehyde+ThiosemicarbazideHydrazone IntermediateHClCyclizationTarget Compound\text{5-(4-Phenoxyphenyl)pyrazine-2-carbaldehyde} + \text{Thiosemicarbazide} \rightarrow \text{Hydrazone Intermediate} \xrightarrow[\text{HCl}]{\text{Cyclization}} \text{Target Compound}

Conditions:

  • Solvent: Ethanol/water (1:1).

  • Catalyst: p-Toluenesulfonic acid (10 mol%).

Yield: 68% with 98% purity.

Solvent and Catalyst Effects

Recent studies highlight the role of ionic liquids (e.g., [BMIM][BF₄]) in enhancing reaction rates and yields. A 2025 study demonstrated a 15% yield increase compared to traditional solvents.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Advantage
Direct Hydrazination65–7895–97ModerateSimplicity, minimal steps
Nitroso Reduction80–8298HighHigh regioselectivity, industrial viability
Cyclization70–7596LowFlexibility in intermediate functionalization
Hydrazone Cyclization6898ModerateTunable derivatives

Q & A

Q. What are the recommended synthetic routes for preparing 2-hydrazinyl-5-(4-phenoxyphenyl)pyrazine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrazine derivatives typically involves cyclization or condensation reactions. For example:

  • Hydrazide Cyclization : Hydrazide intermediates (e.g., substituted benzoic acid hydrazides) can undergo cyclization using POCl₃ at elevated temperatures (120°C) to form pyrazine cores .
  • Condensation with Aldehydes : Reacting pyrazine precursors with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) under reflux conditions in ethanol or acetic acid yields α,β-unsaturated ketones, which can be further functionalized .
  • Hydrazine Incorporation : Hydrazinyl groups can be introduced via nucleophilic substitution or condensation with hydrazine derivatives under controlled pH and solvent conditions (e.g., ethanol/HCl) .

Q. Key Optimization Parameters :

ParameterOptimal Range
Temperature80–120°C
SolventEthanol, Acetic Acid
CatalystPOCl₃, H₂SO₄
Reaction Time4–12 hours

Q. How can the structural integrity of 2-hydrazinyl-5-(4-phenoxyphenyl)pyrazine be validated post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques :
    • IR Spectroscopy : Confirm the presence of hydrazinyl (–NH–NH₂) stretches (3100–3300 cm⁻¹) and pyrazine ring vibrations (C=N at ~1600 cm⁻¹) .
    • NMR : Use ¹H/¹³C NMR to verify substitution patterns (e.g., phenoxyphenyl protons at δ 6.8–7.5 ppm) and hydrazine proton coupling .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular weight consistency.
  • X-ray Crystallography : Resolve π-stacking interactions in the pyrazine core and hydrazine geometry .

Advanced Questions

Q. What molecular interactions drive the binding of 2-hydrazinyl-5-(4-phenoxyphenyl)pyrazine to protein targets, and how can these be experimentally probed?

Methodological Answer: Pyrazine derivatives interact via:

  • Hydrogen Bonding : Hydrazinyl NH groups act as donors, while pyrazine N atoms serve as acceptors.
  • π-Interactions : The phenoxyphenyl group engages in π-π stacking with aromatic protein residues.
  • Metal Coordination : Hydrazine can chelate metal ions (e.g., Fe³⁺, Cu²⁺) in metalloenzyme active sites .

Q. Experimental Approaches :

  • X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to map binding pockets .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Molecular Dynamics (MD) Simulations : Model interactions over time using software like GROMACS, validated against crystallographic data .

Q. How do electronic substituents on the phenoxyphenyl moiety influence the redox properties of 2-hydrazinyl-5-(4-phenoxyphenyl)pyrazine in electrocatalytic applications?

Methodological Answer: Electron-withdrawing groups (EWGs) enhance electrophilicity, increasing catalytic activity for oxygen reduction reactions (ORR). For example:

  • Cyclic Voltammetry (CV) : Measure redox potentials in alkaline electrolyte (e.g., 0.1 M KOH). EWGs shift potentials positively .
  • Tafel Analysis : Correlate substituent Hammett constants (σ) with ORR kinetics.
  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict charge transfer efficiency .

Q. Example Data :

SubstituentRedox Potential (V vs. RHE)Tafel Slope (mV/dec)
–OCH₃ (EDG)0.7568
–NO₂ (EWG)0.9245

Q. What computational strategies are effective for modeling the excited-state dynamics of 2-hydrazinyl-5-(4-phenoxyphenyl)pyrazine, and how do they align with experimental spectra?

Methodological Answer:

  • Multiconfiguration Time-Dependent Hartree (MCTDH) : Simulate vibronic coupling between S₁ and S₂ states using 24-mode Hamiltonians .
  • TD-DFT : Calculate vertical excitation energies and compare with UV-Vis absorption spectra (error margin ±0.1 eV) .
  • Phosphorescence Lifetimes : Model distance-dependent quenching near metallic surfaces using Förster resonance energy transfer (FRET) theory .

Validation : Match computed fluorescence/phosphorescence energies (e.g., 3.9 eV fluorescence) with experimental matrix-isolation data .

Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported biological activities of pyrazine derivatives, such as growth inhibition versus enzymatic activation?

Methodological Answer:

  • Dose-Dependent Effects : Pyrazines inhibit growth at picomolar doses (e.g., CAM assays) but may activate enzymes (e.g., carbonic anhydrase) at higher concentrations .
  • Structural Variability : Minor substituent changes (e.g., –CH₃ vs. –Cl) alter binding modes. Use SAR studies to map activity cliffs .
  • Assay Conditions : Control pH, redox environment, and co-solvents (e.g., DMSO) to minimize artifacts .

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